

The Evolving Landscape of Pyrazine Carboxamides: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Methylpyrazine-2-carboxamide**

Cat. No.: **B1302251**

[Get Quote](#)

In the dynamic field of medicinal chemistry, the pyrazine carboxamide scaffold has emerged as a privileged structure, demonstrating a remarkable versatility in biological activity. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of **5-methylpyrazine-2-carboxamide** analogs, offering a comparative overview of their performance as anti-tubercular agents, anticancer therapeutics, and kinase inhibitors. We will delve into the nuanced effects of structural modifications on biological outcomes, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

The Anti-tubercular Potential of 5-Methylpyrazine-2-carboxamide Analogs: A Primary Focus

The global health threat of tuberculosis, exacerbated by the rise of drug-resistant strains, necessitates the development of novel therapeutics. Pyrazinamide, a cornerstone of first-line tuberculosis treatment, has inspired the exploration of numerous pyrazine carboxamide analogs. Our analysis focuses on key structural modifications and their impact on anti-tubercular efficacy.

Core Scaffold and Key Modification Points

The fundamental structure of **5-methylpyrazine-2-carboxamide** serves as the foundation for analog development. The key positions for chemical modification to explore the SAR are the pyrazine ring and the carboxamide moiety.

Caption: Core scaffold of **5-Methylpyrazine-2-carboxamide** and key modification sites.

Comparative Analysis of Anti-tubercular Activity

The anti-tubercular activity of various analogs is typically quantified by their Minimum Inhibitory Concentration (MIC) against *Mycobacterium tuberculosis*. The lower the MIC value, the more potent the compound.

Compound ID	R1 (Position 5)	R2 (Position 3)	R3 (Position 6)	R4 (Carboxamide Moiety)	MIC (μ g/mL) vs. <i>M. tuberculosis</i> H37Rv	Reference
Pyrazinamide (Standard)	H	H	H	-NH2	6.25 - 12.5	[1][2]
5-Cl-PZA	Cl	H	H	-NH2	1.56 - 6.25	[3]
PM 14	-CH3	H	H	-NH- N=CH- C6H4- N(CH3)2	< 10	[4]
S7-13	-OCH3	H	H	Varies	1.6	[2]
S7-26	-OCH3	H	H	Varies	6.25	[2]
Compound 7i	-C(CH3)3	H	Cl	-NH-(3-I-4- CH3- phenyl)	IC90 = 0.819	[1]
Compound 3c	-NH(C5H11))	H	H	-NH-(4- OH-phenyl)	3.91	[5]
Compound 4e	-NH(C7H15))	H	H	-NH-(p- tolyl)	0.78	[5]

Key SAR Insights for Anti-tubercular Activity:

- Substitution at Position 5: Replacing the methyl group with a chlorine atom (5-Cl-PZA) has been shown to enhance activity and even confer efficacy against pyrazinamide-resistant strains.[3] Alkylamino substitutions at this position, particularly with longer chains (e.g., heptylamino), can significantly increase potency.[5] The introduction of a methoxy group has also yielded compounds with potent activity.[2]
- Modification of the Carboxamide Moiety: Conversion of the carboxamide to a carbohydrazide and subsequent derivatization has produced compounds with remarkable anti-tubercular activity.[4] N-phenylpyrazine-2-carboxamides have also been extensively studied, with substitutions on the phenyl ring influencing activity. For instance, iodine substitution at the meta-position of the benzene ring was found to be important for activity.[1]
- Lipophilicity: Increased lipophilicity, achieved through the addition of bulkier alkyl or aryl groups, often correlates with improved anti-tubercular activity, likely due to enhanced penetration of the mycobacterial cell wall.[6]

Experimental Protocol: Microplate Alamar Blue Assay (MABA)

The MABA is a widely used and reliable colorimetric assay for determining the MIC of compounds against *M. tuberculosis*.[7]

[Click to download full resolution via product page](#)

Caption: Workflow for determining MIC using the Microplate Alamar Blue Assay.

Detailed Methodology:

- Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Two-fold serial dilutions are then performed in a 96-well microplate containing Middlebrook 7H9 broth.

- Inoculum Preparation: A suspension of *M. tuberculosis* H37Rv is prepared and its turbidity is adjusted to a McFarland standard of 1.0. This suspension is then diluted to achieve a final concentration of approximately 10^5 CFU/mL in each well.
- Incubation: The plates are sealed and incubated at 37°C for 5-7 days.
- Addition of Alamar Blue: A freshly prepared solution of Alamar Blue reagent is added to each well.
- Re-incubation: The plates are re-incubated at 37°C for 24-48 hours.
- Result Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates mycobacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Emerging Roles: Anticancer and Kinase Inhibitory Activities

Beyond their anti-tubercular effects, pyrazine carboxamide analogs have shown promise in oncology, particularly as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).

SAR of Pyrazine Carboxamide Analogs as FGFR Inhibitors

FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.

Compound ID	Key Structural Features	Target	IC50 (nM)	Reference
18i	3-amino-6-methylpyrazine-2-carboxamide with a methyl-thiomorpholine 1,1-dioxide moiety	FGFR2	150	[8]
18g	3-amino-6-methylpyrazine-2-carboxamide with a pyrrole-1-methylene moiety	FGFR2	380	[8]
Compound 10	Pyrrolopyrazine carboxamide with an aniline α -fluoroacrylamide warhead	FGFR2/3	Potent inhibition	[9]

Key SAR Insights for FGFR Inhibition:

- 3-Amino Group: The presence of an amino group at the 3-position of the pyrazine ring appears to be a critical feature for FGFR inhibitory activity.[8]
- Substituents on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen significantly influences potency. The introduction of specific heterocyclic moieties, such as methyl-thiomorpholine 1,1-dioxide, has led to potent FGFR inhibitors.[8]
- Covalent Inhibition: The development of covalent inhibitors, such as those incorporating an α -fluoroacrylamide warhead, has shown promise in overcoming acquired resistance to traditional FGFR inhibitors.[9]

Experimental Protocol: In Vitro Kinase Assay

The inhibitory activity of compounds against specific kinases is determined using in vitro kinase assays.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

Detailed Methodology:

- Assay Setup: The assay is typically performed in a 384-well plate. Recombinant human FGFR enzyme, a specific peptide substrate, and ATP are added to the assay buffer.
- Compound Addition: The test compounds are serially diluted and added to the wells.
- Kinase Reaction: The plate is incubated at room temperature to allow the kinase to phosphorylate the substrate.
- Detection: A detection reagent is added that produces a signal (e.g., luminescence) proportional to the amount of ADP produced, which is inversely proportional to the kinase activity.
- Data Analysis: The signal is read using a plate reader, and the IC50 values are calculated by fitting the data to a dose-response curve.

Conclusion and Future Directions

The **5-methylpyrazine-2-carboxamide** scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of systematic structural modifications in tuning the biological activity of these compounds. For anti-tubercular applications, enhancing lipophilicity and exploring novel substitutions on the pyrazine ring and carboxamide moiety remain promising strategies. In the realm of oncology, the development of selective and covalent FGFR inhibitors based on the

pyrazine carboxamide core holds significant potential for overcoming drug resistance. Future research should focus on integrating computational modeling with synthetic chemistry to design next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. theaspd.com [theaspd.com]
- 3. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 5. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Evolving Landscape of Pyrazine Carboxamides: A Comparative Guide to Structure-Activity Relationships]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1302251#structure-activity-relationship-sar-of-5-methylpyrazine-2-carboxamide-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com